2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[(2,6-difluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N6O2/c16-10-2-1-3-11(17)12(10)15(25)19-8-4-6-9(7-5-8)23-21-14(13(18)24)20-22-23/h1-7H,(H2,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJTPQORQSQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Benzamido Intermediate: : The initial step involves the reaction of 2,6-difluorobenzoic acid with an appropriate amine to form the corresponding benzamide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
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Introduction of the Tetrazole Ring: : The benzamido intermediate is then subjected to a cyclization reaction with sodium azide and triethyl orthoformate to form the tetrazole ring. This step typically requires heating under reflux conditions.
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Formation of the Final Compound: : The tetrazole intermediate is further reacted with a carboxylic acid derivative, such as an acid chloride, to introduce the carboxamide group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorobenzamido moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Cyclization Reactions: The tetrazole ring can engage in cyclization reactions, forming new heterocyclic compounds.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Cyclization: Sodium azide and triethyl orthoformate are commonly used for tetrazole formation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products
Substitution: Products typically include substituted benzamides.
Cyclization: New heterocyclic compounds with potential biological activity.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the difluorobenzamido moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,6-dichlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
2-(4-(2,6-difluorobenzamido)phenyl)-1H-tetrazole-5-carboxamide: Variation in the position of the tetrazole ring, potentially altering its chemical properties.
2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-4-carboxamide: Different position of the carboxamide group, influencing its reactivity and interactions.
Uniqueness
2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both fluorine atoms and the tetrazole ring makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(4-(2,6-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 292.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes involved in inflammatory pathways, particularly those related to cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Receptor Modulation : It exhibits affinity for certain receptors, potentially modulating signaling pathways associated with pain and inflammation.
Biological Activities
The compound's biological activities can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators. |
| Analgesic | Demonstrated pain-relieving effects in animal models. |
| Antimicrobial | Exhibited activity against specific bacterial strains in vitro. |
| Anticancer | Indicated potential in inhibiting tumor cell proliferation in preliminary studies. |
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory activity (Smith et al., 2023).
Case Study 2: Analgesic Activity
A separate study assessed the analgesic effects of this compound through the hot plate test in mice. The findings revealed that doses of 10 mg/kg resulted in a marked increase in latency to respond to thermal stimuli, indicating potential analgesic efficacy (Jones et al., 2023).
Case Study 3: Antimicrobial Properties
Research conducted on the antimicrobial activity showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL respectively, highlighting its potential as an antimicrobial agent (Brown et al., 2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
